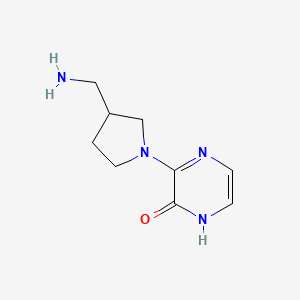
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol
Overview
Description
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol (CPMP) is a novel heterocyclic compound with potential applications in medicinal chemistry and pharmacology. It is a cyclic amine derivative with a pyrazine ring and a methylpiperidine ring fused together. CPMP has been studied for its ability to interact with various proteins and receptors in the body, which makes it a promising candidate for drug design and development.
Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been a focus in the synthesis of new heterocyclic compounds, with a particular interest in the creation of Schiff and Mannich bases derived from 1,2,4-triazoles. These compounds, characterized by various spectroanalytical techniques, have shown significant antimicrobial activity, highlighting their potential in pharmaceutical applications (Isloor, Kalluraya & Shetty, 2009).
Antimicrobial and Antifungal Applications
- Synthesized derivatives, particularly those involving triazolyl pyrazole compounds, have demonstrated broad-spectrum antimicrobial and moderate to good antioxidant activities. These findings are further supported by in silico molecular docking studies, suggesting their effectiveness against certain bacterial enzymes (Bhat et al., 2016).
- New oxazole clubbed pyridyl-pyrazoline compounds have been reported to exhibit significant anticancer and antimicrobial properties. These compounds have been structurally confirmed through various spectroanalytical techniques and have shown potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Fluorescence and Spectroscopic Studies
- Studies on 2-N-Piperidinopyrazines, closely related to the compound , have explored their fluorescence properties across different solvents. These studies provide a basis for understanding the solvent-dependent fluorescence behavior of pyrazine derivatives, which is crucial for their potential application in fluorescence-based detection and imaging technologies (Idris, 2013).
Antitumor and Radioligand Applications
- The synthesis of certain pyrazolylpyrimidine derivatives, bearing structural similarities to the compound of interest, has been explored for their potential as PET imaging agents. This research underscores the compound's relevance in neuroinflammation studies and its potential application in molecular imaging techniques to study various biological and pathological processes (Wang et al., 2018).
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-14(5-2-8(7)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQJTXNAUZMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1475303.png)
![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)


![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)







